6,8-dibromo-8H-3,1-benzoxazine-2,4-dione
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Overview
Description
6,8-Dibromo-8H-3,1-benzoxazine-2,4-dione is an organic compound with the chemical formula C8H2Br2N2O3. It is a pale yellow or brown solid, known for its unique structure and properties. This compound is used in various applications, including organic synthesis and dyeing processes .
Preparation Methods
6,8-Dibromo-8H-3,1-benzoxazine-2,4-dione can be synthesized through a series of chemical reactions. One common method involves the bromination of isatoic anhydride. The reaction typically involves adding bromide to a solution of isatoic anhydride under controlled conditions to form the desired compound . The specific reaction conditions and procedures can be adjusted based on the requirements of the synthesis process.
Chemical Reactions Analysis
6,8-Dibromo-8H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nitrogen nucleophiles such as formamide, hydrazine hydrate, hydroxylamine, and amines to yield different products like quinazolinone derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less documented.
Reagents and Conditions: Common reagents include bromine, acetic anhydride, and various nitrogen nucleophiles.
Scientific Research Applications
6,8-Dibromo-8H-3,1-benzoxazine-2,4-dione has several scientific research applications:
Organic Synthesis: It is used as a monomer in the synthesis of polymer materials and as an intermediate in the production of various organic compounds.
Dyeing Processes: The compound is utilized as an organic dye for dyeing fibers and in dye analysis.
Biological Studies: It is involved in studies related to its reactivity with nitrogen nucleophiles, leading to the formation of biologically active compounds.
Mechanism of Action
The mechanism of action of 6,8-dibromo-8H-3,1-benzoxazine-2,4-dione involves its interaction with various molecular targets. For instance, it reacts with nitrogen nucleophiles to form quinazolinone derivatives, which can further react to form other compounds. The exact pathways and molecular targets depend on the specific reactions and conditions used .
Comparison with Similar Compounds
6,8-Dibromo-8H-3,1-benzoxazine-2,4-dione can be compared with other similar compounds, such as:
6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: This compound has a similar structure but with chlorine and methyl groups instead of bromine atoms.
2-Methyl-6,8-dibromo-4(H)-3,1-benzoxazinone: Another similar compound with a methyl group, which shows different reactivity towards nitrogen nucleophiles.
These comparisons highlight the unique properties and reactivity of this compound, making it valuable in various chemical and industrial applications.
Properties
Molecular Formula |
C8H3Br2NO3 |
---|---|
Molecular Weight |
320.92 g/mol |
IUPAC Name |
6,8-dibromo-8H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H3Br2NO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2,5H |
InChI Key |
NTAPQPVJUFCERJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=NC(=O)OC2=O)C1Br)Br |
Origin of Product |
United States |
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